Technical Monograph: N-(2-Cyclobutylphenyl)prop-2-enamide
Technical Monograph: N-(2-Cyclobutylphenyl)prop-2-enamide
This technical guide details the chemical structure, synthesis, and mechanistic properties of N-(2-Cyclobutylphenyl)prop-2-enamide , a specialized covalent "warhead" fragment used in medicinal chemistry.
Executive Summary
N-(2-Cyclobutylphenyl)prop-2-enamide (CAS: 2361638-83-5) is a functionalized acrylamide derivative primarily utilized in Fragment-Based Drug Discovery (FBDD). It serves as a covalent electrophile designed to target non-catalytic cysteine residues in kinases (e.g., BTK, EGFR, JAK3) and GTPases (e.g., KRAS G12C).
Structurally, it combines a reactive acrylamide Michael acceptor with an ortho-cyclobutyl aniline scaffold. The ortho-cyclobutyl group provides critical steric bulk and lipophilicity, locking the conformation of the inhibitor in the binding pocket (atropisomerism control) and improving selectivity over less hindered off-targets.
| Property | Data |
| IUPAC Name | N-(2-Cyclobutylphenyl)prop-2-enamide |
| Common Name | N-(2-Cyclobutylphenyl)acrylamide |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 2361638-83-5 |
| SMILES | C=CC(=O)NC1=CC=CC=C1C2CCC2 |
Chemical Structure & Rational Design
The molecule is bipartite, consisting of a "Warhead" and a "Steering Element."
The Warhead: Acrylamide
The prop-2-enamide moiety acts as a weak electrophile. In isolation, it is relatively stable, but within the proximity of a nucleophilic cysteine thiol (pKa ~8.3) in a protein active site, it undergoes a rapid Michael Addition .
-
Reactivity Tuning: The amide nitrogen donates electron density into the carbonyl, moderating the electrophilicity of the
-carbon. This prevents indiscriminate reactivity with glutathione (GSH) in the cytosol, a key safety requirement for covalent drugs.
The Steering Element: Ortho-Cyclobutyl Phenyl
The cyclobutyl ring at the ortho position is not merely a hydrophobic anchor; it exerts a profound ortho-effect .
-
Conformational Lock: The steric bulk of the cyclobutyl ring forces the amide group out of planarity with the phenyl ring or restricts the rotation of the phenyl ring within the active site. This reduces the entropic penalty upon binding.
-
Lipophilic Occupancy: The cyclobutyl group (
rich) targets hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) often inaccessible to planar aromatic substituents.
Synthetic Protocols
Synthesis of the title compound requires the construction of the hindered 2-cyclobutylaniline intermediate followed by acylation. Direct alkylation is prone to rearrangement; therefore, a Palladium-catalyzed cross-coupling approach is the industry standard for reliability.
Step 1: Synthesis of 2-Cyclobutylaniline
Method: Suzuki-Miyaura Cross-Coupling using Potassium Cyclobutyltrifluoroborate.
-
Rationale: Cyclobutylboronic acid is unstable (protodeboronation). The trifluoroborate salt (
) is air-stable and provides higher yields.
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
Potassium cyclobutyltrifluoroborate (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv) / XPhos (0.1 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: Toluene/H₂O (3:1)
Protocol:
-
Charge a reaction vessel with 2-bromoaniline, potassium cyclobutyltrifluoroborate, K₂CO₃, and XPhos.
-
Purge with Argon for 15 minutes. Add Pd(OAc)₂.[1]
-
Add degassed Toluene/Water mixture.
-
Heat to 100°C for 16 hours. Monitor by LCMS for consumption of bromide.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Acrylation (Warhead Installation)
Method: Schotten-Baumann Acylation.
Reagents:
-
2-Cyclobutylaniline (from Step 1)
-
Acryloyl Chloride (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolve 2-cyclobutylaniline and DIPEA in anhydrous DCM at 0°C (Ice bath).
-
Add Acryloyl Chloride dropwise over 20 minutes. Note: Exothermic reaction.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted aniline) and then Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo at <30°C (prevent polymerization).
-
Final Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.
Synthesis Workflow Diagram
Caption: Two-step synthesis via Suzuki-Miyaura coupling followed by nucleophilic acyl substitution.
Mechanism of Action: Covalent Inhibition
This molecule acts as a Targeted Covalent Inhibitor (TCI) . The mechanism relies on the specific alignment of the warhead with a nucleophilic cysteine residue within the target protein's ATP-binding pocket.
Reaction Pathway
-
Non-Covalent Binding: The ortho-cyclobutyl phenyl moiety binds to the hydrophobic pocket (selectivity filter), positioning the acrylamide near the cysteine.
-
Nucleophilic Attack: The thiolate anion (
) of the cysteine attacks the -carbon of the acrylamide. -
Transition State: Formation of an enolate intermediate.
-
Irreversible Adduct: Proton transfer yields the stable thioether adduct, permanently inactivating the enzyme.
Mechanistic Diagram
Caption: Mechanism of Michael Addition between the acrylamide warhead and a protein cysteine residue.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
¹H-NMR (400 MHz, CDCl₃) Expectations
-
Amide NH: Broad singlet,
7.5–8.0 ppm. -
Acrylamide Olefins:
- 6.4 ppm (dd, 1H, trans to CO).
- 6.2 ppm (dd, 1H, cis to CO).
- 5.8 ppm (dd, 1H, geminal).
-
Aromatic Ring: Multiplets,
7.1–7.4 ppm (4H). -
Cyclobutyl Methine: Quintet/Multiplet,
3.4–3.6 ppm (1H, benzylic). -
Cyclobutyl Methylenes: Multiplets,
1.8–2.4 ppm (6H).
Mass Spectrometry
-
ESI-MS: [M+H]⁺ = 202.13 (Calculated).
-
Fragmentation: Loss of acryloyl group (
~55) or cyclobutyl ring cleavage may be observed.
Safety & Handling
-
Reactivity: As a Michael acceptor, the compound is a potential skin sensitizer and alkylating agent. Handle in a fume hood with nitrile gloves.
-
Stability: Acrylamides can polymerize upon exposure to light or heat.
-
Storage: Store at -20°C under inert atmosphere (N₂ or Ar).
-
Stabilizers: Commercial samples may contain traces of hydroquinone monomethyl ether (MEHQ).
-
References
-
Sigma-Aldrich. N-(2-cyclobutylphenyl)prop-2-enamide Product Page. Available at:
- Molander, G. A., & Bernhardt, J. T. (2010). "Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate". Journal of Organic Chemistry. (Methodology for Step 1).
-
PubChem. Compound Summary: N-(2-cyclobutylphenyl)prop-2-enamide. National Library of Medicine. Available at:
- Enamine.Building Blocks: Acrylamides. (Source for commercial availability of analogs).
